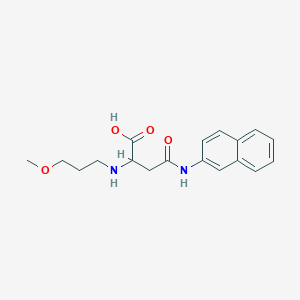

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(3-methoxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-10-4-9-19-16(18(22)23)12-17(21)20-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11,16,19H,4,9-10,12H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOVNDBKXLICJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the naphthalene derivative: This step involves the nitration of naphthalene followed by reduction to form the corresponding amine.

Attachment of the butanoic acid moiety: The naphthalene amine is then reacted with a suitable butanoic acid derivative under acidic or basic conditions to form the desired product.

Introduction of the 3-methoxypropyl group: This step involves the alkylation of the intermediate product with 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of β-keto acid/ester derivatives functionalized with aromatic and alkylamino groups. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Pathways: The target compound likely follows a pathway similar to the synthesis of Methyl 2-benzoylamino-3-oxobutanoate, where a β-keto ester reacts with amines under acid catalysis . Replacing benzoylamino with 3-methoxypropylamino and aryl amines with naphthalen-2-ylamine would yield the target structure.

Physicochemical Properties :

- The naphthalene group introduces significant hydrophobicity, likely reducing water solubility compared to benzoyl analogs. However, the carboxylic acid and methoxypropyl groups may mitigate this effect.

- Molecular weight (~370 g/mol) exceeds typical drug-like molecules, which could limit bioavailability if intended for therapeutic use.

Reactivity and Stability: The β-keto group is prone to keto-enol tautomerism, a feature shared with Methyl 2-benzoylamino-3-oxobutanoate . This tautomerism may influence reactivity in further derivatization. The enamine structure in Methyl 2-benzoylamino-3-arylaminobut-2-enoates contrasts with the fully saturated backbone of the target compound, suggesting differences in conformational flexibility and electronic properties.

The methoxypropyl group may enhance membrane permeability compared to purely aromatic derivatives.

Biological Activity

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known by its CAS number 1047681-52-6, is a complex organic compound characterized by a unique molecular structure that includes a naphthalene ring and an oxobutanoic acid moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and as an inhibitor of specific enzymes.

The molecular formula of this compound is , with a molar mass of approximately 330.4 g/mol. The structural features of this compound contribute to its biological interactions and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molar Mass | 330.4 g/mol |

| CAS Number | 1047681-52-6 |

Research indicates that this compound may exhibit neuroprotective effects through several mechanisms:

- Inhibition of Enzymes : It has been identified as a potential inhibitor of retinoic acid 4-hydroxylase (CYP26), an enzyme that plays a crucial role in the metabolism of retinoic acid, a vital signaling molecule in neurodevelopment and neuroprotection.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.

- Receptor Interaction : The naphthalene moiety may facilitate interactions with various biological receptors, enhancing the compound's pharmacological profile.

Neuroprotective Effects

A study involving the administration of related compounds indicated that modifications to the naphthalene structure can significantly enhance neuroprotective properties. For instance, compounds with similar structural motifs demonstrated IC50 values in the low nanomolar range against CYP26A1, suggesting potent inhibitory activity that could translate into therapeutic benefits for conditions like Alzheimer's disease.

Case Studies

- Case Study on CYP26 Inhibition : A series of compounds designed as small molecule inhibitors were tested for their ability to enhance the effects of all-trans retinoic acid (ATRA). One notable compound showed an IC50 value of 0.35 nM against CYP26A1, highlighting the potential for this compound to be developed as a therapeutic agent.

- Antioxidant Studies : Research on structurally similar compounds showed that they could effectively scavenge free radicals in vitro, suggesting that this compound may also possess significant antioxidant capabilities.

Comparative Analysis with Related Compounds

The following table compares the biological activity and structural features of this compound with other related compounds:

| Compound Name | Molecular Formula | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | C18H22N2O4 | - | Potential CYP26 inhibitor |

| 3-Amino-4-(4-methoxynaphthalen-2-yl) amino)-4-oxobutanoic acid | C15H16N2O | - | Different methoxy substitution pattern |

| 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid | C13H12N4O3 | - | Incorporates a benzimidazole moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.